molecular formula C20H20N4O5S2 B2733740 5-methyl-N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide CAS No. 1396844-06-6

5-methyl-N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide

Cat. No.: B2733740
CAS No.: 1396844-06-6
M. Wt: 460.52
InChI Key: IPBMWDZYGIYJAB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a tetrahydrothiazolo ring, and a phenylsulfonyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and tetrahydrothiazolo rings, and the attachment of the phenylsulfonyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and tetrahydrothiazolo rings would give the molecule a rigid structure, while the phenylsulfonyl group could potentially participate in various interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The isoxazole ring, for example, could potentially undergo reactions such as nucleophilic substitution or ring-opening. The phenylsulfonyl group could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole and tetrahydrothiazolo rings could affect its solubility and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is related to the synthesis of novel thiazolo[5,4-d]pyrimidines, which have been explored for various chemical properties and potential applications. Such compounds are prepared using precursors like 2-Methylsulphanyl-5-aminothiazole-4-carboxamide, leading to the formation of heteroarylthiazolo pyrimidine motifs with potential biological activities (Chattopadhyay et al., 2010).
  • Additionally, research into isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are structurally related compounds, has been conducted. These compounds are known for their valuable biological activities, synthesized using both traditional chemical methods and modern microwave techniques (Youssef et al., 2012).

Potential Biological and Pharmacological Applications

  • The compound is structurally related to various pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These derivatives have been studied for their antimicrobial activity, showcasing potential in pharmaceutical research (Abunada et al., 2008).
  • Another study focused on the synthesis, characterization, and antimicrobial evaluation of novel compounds related in structure to 5-methyl-N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide. These compounds showed potential for antibacterial and antifungal properties, underlining their significance in the development of new antimicrobial agents (Elgemeie et al., 2017).

Other Applications

  • Research into the compound’s derivatives includes the synthesis of heterocyclic Schiff bases derived from thiocarbohydrazide. These bases have been evaluated for their antimicrobial activities, suggesting their potential as bioactive compounds in various applications (El‐mahdy et al., 2016).
  • The compound is also associated with the synthesis of 2-phenyl-4,5-substituted oxazoles, a process involving copper-catalyzed intramolecular cyclization. This method has been reported to be efficient and versatile, indicating its utility in the synthesis of complex organic compounds (Kumar et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and toxicity. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve further studies on its synthesis, characterization, and biological activity. This could potentially lead to the discovery of new pharmaceuticals or other useful compounds .

Properties

IUPAC Name

N-[5-[3-(benzenesulfonyl)propanoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-13-11-16(23-29-13)19(26)22-20-21-15-7-9-24(12-17(15)30-20)18(25)8-10-31(27,28)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBMWDZYGIYJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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